

The Stereochemical Landscape of D-Erythro-Sphingosyl Phosphoinositol: A Technical Guide

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Compound of Interest

Compound Name: *D-Erythro-sphingosyl
phosphoinositol*

Cat. No.: *B15545944*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of **D-Erythro-sphingosyl phosphoinositol**, a crucial bioactive lipid. This document details its structural features, outlines experimental protocols for its analysis, presents quantitative data, and visualizes its potential role in cellular signaling pathways.

Core Stereochemistry

D-Erythro-sphingosyl phosphoinositol is a complex sphingolipid composed of three main components: a sphingosine backbone, a phosphate group, and an inositol head group. The precise stereochemical configuration of each component is critical to its biological activity.

The sphingosine component is D-erythro-sphingosine. Its stereochemistry is defined by the (2S, 3R) configuration of the two chiral centers at carbon 2 and 3, and a trans (E) configuration of the double bond between carbons 4 and 5. The systematic IUPAC name for D-erythro-sphingosine is (2S,3R,4E)-2-amino-octadec-4-ene-1,3-diol.

The inositol component is typically myo-inositol, the most common and biologically significant stereoisomer of inositol. The IUPAC name for myo-inositol is (1R,2R,3S,4S,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol, also described as cis-1,2,3,5-trans-4,6-cyclohexanehexol.

The phosphate group forms a phosphodiester bond, linking the 1-hydroxyl group of the D-erythro-sphingosine backbone to a hydroxyl group on the myo-inositol ring. While the exact linkage can vary in naturally occurring sphingolipids, a common linkage is to the 1-hydroxyl group of myo-inositol.

Data Presentation: Quantitative Analysis of Sphingolipids

The quantification of sphingolipids like **D-Erythro-sphingosyl phosphoinositol** is essential for understanding their cellular roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose. Below are representative tables summarizing the type of quantitative data that can be obtained.

Table 1: LC-MS/MS Parameters for Sphingolipid Analysis

Parameter	Value
Chromatography	
Column	HILIC (Hydrophilic Interaction Liquid Chromatography)
Mobile Phase A	Acetonitrile/Water (95:5) with 10 mM Ammonium Formate
Mobile Phase B	Acetonitrile/Water (50:50) with 10 mM Ammonium Formate
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
Source Temperature	400 °C
Ion Spray Voltage	5500 V

Table 2: Representative MRM Transitions for Sphingolipid Classes

Sphingolipid Class	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Sphingosine (d18:1)	300.3	282.3	25
Dihydrosphingosine (d18:0)	302.3	284.3	25
Sphingosine-1-phosphate	380.3	264.3	30
Ceramide (d18:1/16:0)	538.5	264.3	35
Glucosylceramide (d18:1/16:0)	700.5	264.3	45
Sphingomyelin (d18:1/16:0)	703.6	184.1	40

Experimental Protocols

Lipid Extraction from Biological Samples

A robust lipid extraction is the foundation of accurate sphingolipid analysis. The following protocol is a widely used method.

Materials:

- Biological sample (e.g., cell pellet, tissue homogenate)
- Methanol
- Chloroform
- 0.9% NaCl solution
- Phosphate-buffered saline (PBS)
- Vortex mixer

- Centrifuge
- Nitrogen evaporator

Procedure:

- Wash the cell pellet or tissue homogenate with ice-cold PBS and centrifuge to remove the supernatant.
- Add 1 mL of ice-cold methanol to the sample and vortex thoroughly.
- Add 2 mL of chloroform and vortex for 1 minute.
- Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.
- Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried lipids in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

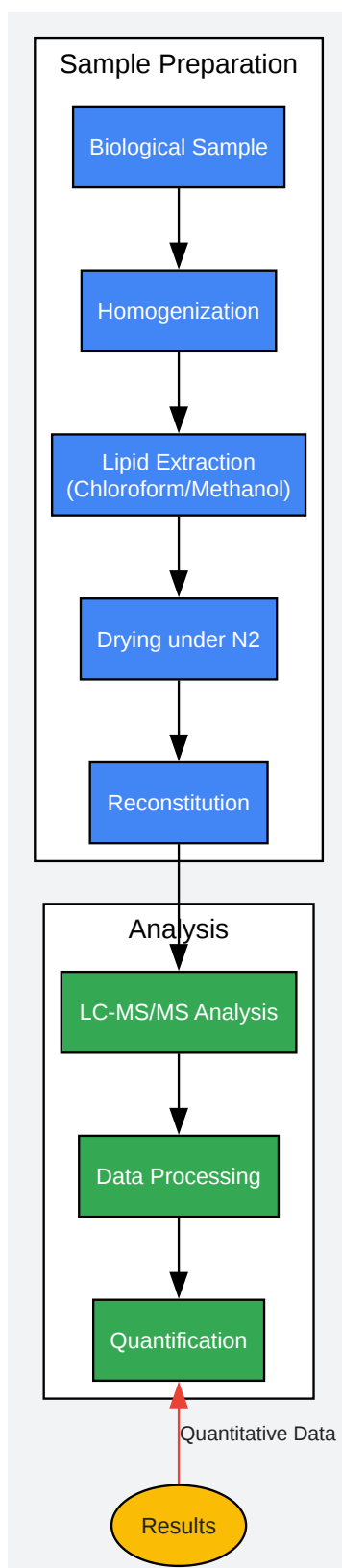
Procedure:

- Prepare a calibration curve using synthetic standards of the sphingolipids of interest.
- Inject the extracted lipid samples and calibration standards onto the LC-MS/MS system.
- Acquire data using the MRM transitions specified in Table 2.
- Integrate the peak areas for each analyte and internal standard.
- Quantify the amount of each sphingolipid in the sample by comparing its peak area ratio to the calibration curve.

Mandatory Visualization

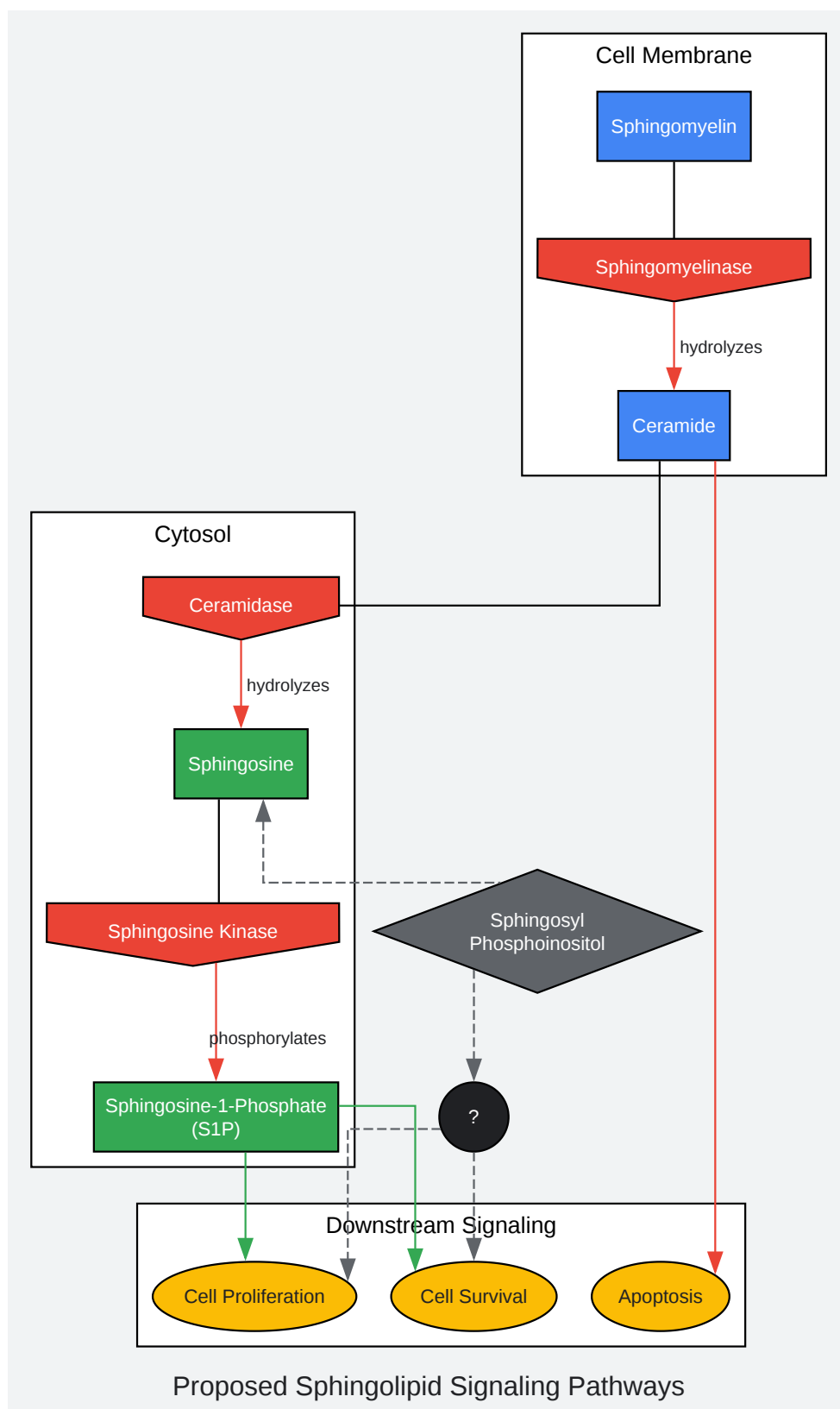
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to **D-Erythro-sphingosyl phosphoinositol**.



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Caption: Experimental workflow for the quantitative analysis of sphingolipids.



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Caption: Proposed signaling pathways for key sphingolipid metabolites.

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